Cyclisches AMP-Natrium

Übersicht

Beschreibung

Cyclic adenosine monophosphate sodium, commonly known as cyclic AMP sodium, is a derivative of adenosine triphosphate. It plays a crucial role as a second messenger in various biological processes, including the regulation of glycogen, sugar, and lipid metabolism. Cyclic AMP sodium is involved in the activation of protein kinases and the regulation of ion channel conductance.

Wissenschaftliche Forschungsanwendungen

Cyclic AMP sodium has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study nucleotide analogs and their interactions with enzymes.

Biology: Cyclic AMP sodium is crucial in studying signal transduction pathways and cellular responses to hormones and neurotransmitters.

Medicine: It is used in research related to metabolic disorders, cardiovascular diseases, and neurodegenerative conditions.

Industry: Cyclic AMP sodium is employed in the development of biosensors and diagnostic assays.

Wirkmechanismus

Target of Action

Cyclic adenosine monophosphate (cAMP) is a second messenger that plays a fundamental role in the cellular responses to many hormones and neurotransmitters . The primary targets of cAMP are adenylyl cyclase (AC) and cyclic nucleotide phosphodiesterase (PDE) . AC is activated downstream from G-protein-coupled receptors (GPCRs) and is responsible for the production of cAMP . On the other hand, PDE controls the degradation of cAMP .

Mode of Action

The mode of action of cAMP involves its interaction with its primary targets, AC and PDE. AC is activated by a range of signaling molecules through the activation of adenylate cyclase stimulatory G (Gs)-protein-coupled receptors . The activated AC then converts ATP into cAMP . Conversely, AC activity can be inhibited by ligands that stimulate GPCRs coupled to Gi . The produced cAMP can activate several effectors, the most well-studied of which is cAMP-dependent protein kinase (PKA) .

Biochemical Pathways

The biochemical pathways affected by cAMP are numerous. cAMP regulates various cellular functions, including cell growth and differentiation, gene transcription, and protein expression . The most notable pathway is the cAMP-dependent pathway , where cAMP acts as a second messenger for intracellular signal transduction . This pathway involves the activation of PKA and the phosphorylation of several key proteins involved in the excitation–contraction coupling .

Pharmacokinetics

The pharmacokinetics of cAMP involves its synthesis from ATP by AC and its degradation into AMP by PDE . The balance between the activities of these two enzymes regulates the intracellular levels of cAMP . Different isoforms of these enzymes, encoded by a large number of genes, generate cell-type and stimulus-specific responses .

Result of Action

The action of cAMP results in a multitude of cellular responses. It is used for intracellular signal transduction, transferring into cells the effects of hormones like glucagon and adrenaline, which cannot pass through the plasma membrane . It is also involved in the activation of protein kinases . Furthermore, cAMP binds to and regulates the function of ion channels such as the HCN channels and a few other cyclic nucleotide-binding proteins .

Action Environment

The action of cAMP can be influenced by various environmental factors. For instance, the presence of calcium and sodium ions can alter the membrane potential in electrically active cells . Additionally, the cellular environment can affect the balance between the activities of AC and PDE, thereby influencing the intracellular levels of cAMP .

Biochemische Analyse

Biochemical Properties

Cyclic AMP sodium is involved in numerous biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules to exert its effects. One of the primary enzymes it interacts with is adenylate cyclase, which catalyzes the conversion of ATP to cyclic AMP sodium. This interaction is crucial for the synthesis of cyclic AMP sodium. Additionally, cyclic AMP sodium interacts with phosphodiesterases, which are responsible for its degradation. The compound also binds to and activates protein kinase A (PKA), leading to the phosphorylation of various target proteins. These interactions highlight the importance of cyclic AMP sodium in regulating cellular functions .

Cellular Effects

Cyclic AMP sodium has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in cardiac myocytes, cyclic AMP sodium acts as the main second messenger of the β-adrenergic receptor pathway, producing positive chronotropic, inotropic, and lusitropic effects during sympathetic stimulation . It also plays a role in neuronal signaling by modulating neurotransmitter release, neuronal excitability, and synaptic plasticity . These effects underscore the compound’s role in maintaining cellular homeostasis and responding to external stimuli.

Molecular Mechanism

The molecular mechanism of cyclic AMP sodium involves its synthesis, activation, and degradation. Cyclic AMP sodium is synthesized from ATP by adenylate cyclase, which is activated by G-protein-coupled receptors (GPCRs) in response to extracellular signals . Once synthesized, cyclic AMP sodium activates PKA by binding to its regulatory subunits, causing the release of its catalytic subunits. These catalytic subunits then phosphorylate various target proteins, leading to changes in their activity and function. Additionally, cyclic AMP sodium can activate other effectors, such as exchange proteins directly activated by cyclic AMP (EPAC) and cyclic nucleotide-gated ion channels . The degradation of cyclic AMP sodium is mediated by phosphodiesterases, which hydrolyze it to AMP .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cyclic AMP sodium can change over time. The stability and degradation of cyclic AMP sodium are influenced by various factors, including the presence of phosphodiesterases. Studies have shown that cyclic AMP sodium levels can rise rapidly in response to stimuli and then gradually decline as it is degraded . Long-term effects of cyclic AMP sodium on cellular function have been observed in both in vitro and in vivo studies. For example, chronic activation of the β-adrenergic receptor/cyclic AMP sodium pathway in cardiac myocytes can lead to pathological cardiac remodeling and heart failure .

Dosage Effects in Animal Models

The effects of cyclic AMP sodium vary with different dosages in animal models. At low doses, cyclic AMP sodium can enhance cellular responses to stimuli, while at high doses, it may lead to toxic or adverse effects. For instance, in cardiac myocytes, a two-fold increase in cyclic AMP sodium generation was observed without any impact on cardiac performance, heart rate, or mean blood pressure . Excessive activation of cyclic AMP sodium signaling pathways can result in detrimental effects, such as cardiac hypertrophy and heart failure .

Metabolic Pathways

Cyclic AMP sodium is involved in several metabolic pathways. It is synthesized from ATP by adenylate cyclase and degraded to AMP by phosphodiesterases . The compound also plays a role in regulating metabolic enzymes and other targets within the cell. For example, cyclic AMP sodium can activate PKA, which in turn phosphorylates and regulates various metabolic enzymes . This regulation can affect metabolic flux and metabolite levels, highlighting the compound’s role in maintaining metabolic homeostasis.

Transport and Distribution

The transport and distribution of cyclic AMP sodium within cells and tissues are mediated by various transporters and binding proteins. Cyclic AMP sodium is synthesized intracellularly and can diffuse throughout the cell to exert its effects . The distribution of cyclic AMP sodium is also influenced by the presence of phosphodiesterases, which can confine its signal to specific cellular compartments . Additionally, cyclic AMP sodium can interact with transporters and binding proteins that facilitate its localization and accumulation within cells .

Subcellular Localization

Cyclic AMP sodium exhibits specific subcellular localization, which can affect its activity and function. The compound is often localized in distinct cellular compartments, such as the nucleus, where it can regulate transcription and RNA splicing . The localization of cyclic AMP sodium is influenced by targeting signals and post-translational modifications that direct it to specific organelles. For example, A-kinase anchoring proteins (AKAPs) play a crucial role in shaping the spatial and temporal dynamics of cyclic AMP sodium signaling by anchoring it to specific subcellular sites .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Cyclic AMP sodium is synthesized from adenosine triphosphate through the action of the enzyme adenylate cyclase. The reaction involves the conversion of adenosine triphosphate to cyclic AMP, which is then neutralized with sodium hydroxide to form cyclic AMP sodium. The reaction conditions typically require a buffered aqueous solution and a controlled temperature to ensure the stability of the compound.

Industrial Production Methods

Industrial production of cyclic AMP sodium involves large-scale fermentation processes using genetically engineered microorganisms that overexpress adenylate cyclase. The fermentation broth is then subjected to a series of purification steps, including filtration, ion exchange chromatography, and crystallization, to obtain high-purity cyclic AMP sodium.

Analyse Chemischer Reaktionen

Types of Reactions

Cyclic AMP sodium undergoes various chemical reactions, including:

Oxidation: Cyclic AMP sodium can be oxidized to form adenosine monophosphate.

Reduction: It can be reduced back to adenosine triphosphate under specific conditions.

Substitution: Cyclic AMP sodium can participate in nucleophilic substitution reactions, where the phosphate group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Nucleophiles like hydroxylamine and thiols are commonly used in substitution reactions.

Major Products

Oxidation: Adenosine monophosphate.

Reduction: Adenosine triphosphate.

Substitution: Various substituted adenosine derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Cyclic guanosine monophosphate sodium: Another second messenger involved in signal transduction.

Adenosine monophosphate sodium: A nucleotide involved in energy metabolism.

Adenosine triphosphate sodium: The primary energy carrier in cells.

Uniqueness

Cyclic AMP sodium is unique in its ability to act as a second messenger that regulates a wide range of physiological processes. Unlike cyclic guanosine monophosphate sodium, which primarily mediates nitric oxide signaling, cyclic AMP sodium is involved in a broader spectrum of cellular responses. Its role in activating protein kinase A and regulating metabolic pathways distinguishes it from other nucleotides like adenosine monophosphate sodium and adenosine triphosphate sodium.

Biologische Aktivität

Cyclic adenosine monophosphate (cAMP) is a crucial second messenger in various biological processes, influencing cellular signaling pathways that regulate physiological functions. The sodium salt of cAMP, commonly referred to as cyclic AMP sodium, is utilized in research to study its biological activity and therapeutic potential. This article delves into the biological activity of cyclic AMP sodium, highlighting its mechanisms, effects on specific tissues, and its implications in various physiological and pathological conditions.

Cyclic AMP exerts its effects primarily through the activation of protein kinase A (PKA), which phosphorylates target proteins, leading to altered cellular responses. Additionally, cAMP can modulate ion channels and other signaling pathways, influencing cell function.

Key Mechanisms:

- Activation of Protein Kinase A (PKA) : cAMP binds to the regulatory subunits of PKA, causing a conformational change that releases the catalytic subunits, which then phosphorylate serine and threonine residues on target proteins.

- Regulation of Ion Channels : cAMP can influence the activity of cyclic-nucleotide-gated ion channels, affecting calcium and sodium ion flux across cell membranes, which is critical for excitability in neurons and muscle cells .

- Modulation of Na,K-ATPase Activity : Studies indicate that cAMP increases the activity and surface expression of Na,K-ATPase in renal cells, enhancing sodium transport .

Biological Effects

The biological effects of cyclic AMP sodium are diverse and tissue-specific. Here are some notable findings:

Renal Function

Cyclic AMP sodium plays a significant role in renal physiology by regulating sodium reabsorption. It has been shown to:

- Increase Na,K-ATPase activity in renal cortical collecting ducts (CCDs), enhancing sodium transport across the cell membrane .

- Influence adenylyl cyclase activity, which is critical for cAMP synthesis in response to various hormonal signals.

Cardiovascular Effects

In cardiovascular tissues, cAMP influences:

- Vascular smooth muscle relaxation through modulation of calcium levels and enhancement of nitric oxide production .

- Cardiac myocyte contractility by increasing intracellular calcium levels via PKA-mediated phosphorylation .

Case Studies

Several studies have explored the effects of cyclic AMP sodium on specific physiological processes:

- Study on Renal Cells : A study demonstrated that db-cAMP (a stable analog of cAMP) increased Na,K-ATPase activity by 2-fold in rat CCDs. This effect was associated with enhanced surface expression of the enzyme, indicating a mechanism for increased sodium reabsorption .

- Impact on Vascular Function : Research indicated that cyclic AMP could enhance the relaxant effects of vasodilators like papaverine by increasing intracellular cAMP levels, leading to improved vascular function under pathological conditions such as hypertension .

- Sodium Loading and Depletion : A study evaluated how sodium loading affected cAMP levels in rat aorta. Results showed that increased sodium intake led to elevated cAMP concentrations, suggesting a feedback mechanism where sodium balance influences cyclic nucleotide levels .

Data Table: Summary of Biological Effects

| Biological Activity | Effect | Tissue/Cell Type |

|---|---|---|

| Na,K-ATPase Activation | Increased sodium transport | Renal Cortical Collecting Ducts |

| Vascular Relaxation | Enhanced vasodilation | Vascular Smooth Muscle |

| Cardiac Contractility | Increased force of contraction | Cardiac Myocytes |

| Modulation of Ion Channels | Altered calcium and sodium flux | Neurons and Muscle Cells |

Eigenschaften

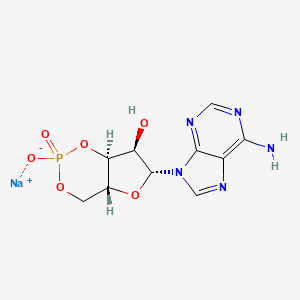

CAS-Nummer |

37839-81-9 |

|---|---|

Molekularformel |

C10H12N5NaO6P |

Molekulargewicht |

352.20 g/mol |

IUPAC-Name |

sodium;(4aR,6R,7R,7aS)-6-(6-aminopurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol |

InChI |

InChI=1S/C10H12N5O6P.Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7-4(20-10)1-19-22(17,18)21-7;/h2-4,6-7,10,16H,1H2,(H,17,18)(H2,11,12,13);/t4-,6-,7-,10-;/m1./s1 |

InChI-Schlüssel |

QJOMQLIYJMMGDA-MCDZGGTQSA-N |

SMILES |

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O1)[O-].[Na+] |

Isomerische SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O1)O.[Na] |

Kanonische SMILES |

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O1)O.[Na] |

Verwandte CAS-Nummern |

60-92-4 (Parent) |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action for cyclic AMP sodium in cellular systems?

A1: Cyclic AMP sodium, often referred to as cyclic adenosine monophosphate (cyclic AMP or cAMP), exerts its effects by primarily acting as a second messenger in various cellular signaling pathways. [, , , , , ] It interacts with and activates downstream effector proteins, most notably protein kinase A (PKA). [, , , ] Activation of PKA initiates a phosphorylation cascade, influencing the activity of numerous enzymes and transcription factors, ultimately leading to changes in gene expression and cellular responses. [, , , ]

Q2: Can you provide specific examples from the research papers of how cyclic AMP sodium influences cellular processes?

A2: Certainly. The research highlights the role of cyclic AMP sodium in diverse cellular processes:

- Glycogenolysis: Studies on rat hepatocytes demonstrate that adrenergic agonists like epinephrine stimulate glycogenolysis, a process enhanced by cyclic AMP sodium. [] This effect is mediated through β-adrenoceptor stimulation, leading to increased cyclic AMP sodium levels and subsequent activation of glycogenolytic pathways. []

- Cellular Differentiation: In mouse neuroblastoma cells, non-cyclic AMP agents like 5-bromodeoxyuridine and serum-free medium induce morphological differentiation, accompanied by a two-fold increase in cyclic AMP sodium levels. [] This suggests a potential role of cyclic AMP sodium in mediating the differentiation process, although further research is needed to understand the exact mechanisms. []

- Cardiac Function: Research shows that 8-substituted cyclic AMP analogues exert inotropic and electrophysiological effects on guinea pig papillary muscle, highlighting the role of cyclic AMP signaling in cardiac muscle function. []

Q3: The papers mention the use of "dibutyryl cyclic AMP sodium salt (db-cAMP)". How is this compound related to cyclic AMP sodium?

A3: Dibutyryl cyclic AMP sodium salt (db-cAMP) is a cell-permeable analogue of cyclic AMP sodium. [] It is often used in research because it is more resistant to degradation by phosphodiesterases, enzymes that break down cyclic AMP, and can better penetrate cell membranes compared to cyclic AMP sodium. [] This allows for a more sustained elevation of intracellular cyclic AMP levels, mimicking the effects of naturally occurring cyclic AMP sodium. []

Q4: How do researchers measure and quantify cyclic AMP sodium levels in their experiments?

A4: While the provided research papers don't delve into specific analytical techniques for cyclic AMP sodium quantification, several established methods exist. These include:

Q5: The research mentions the potential for inducing functional β-adrenergic receptors in HeLa cells. How does cyclic AMP sodium relate to this phenomenon?

A5: Research indicates that treatment of HeLa cells with sodium butyrate leads to an increased number of functional β-adrenergic receptors. [] While sodium butyrate itself doesn't directly involve cyclic AMP sodium, the subsequent increase in β-adrenergic receptors enhances the cells' sensitivity to agonists like l-isoproterenol. [] This heightened sensitivity leads to elevated production of cyclic AMP sodium upon stimulation, demonstrating the interconnectedness of receptor expression and cyclic AMP sodium signaling. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.